![molecular formula C15H21BrClNO3 B1488015 Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-46-6](/img/structure/B1488015.png)
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21BrClNO3 and its molecular weight is 378.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement and Anxiolytic Activity
Pyrrolidine derivatives, specifically those related to the nicotinic acetylcholine receptor (nAChR) ligands, have shown positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity. These compounds exhibit a reduced propensity to activate peripheral ganglionic type receptors, making them attractive candidates for treating cognitive disorders (Lin et al., 1997).
Bromination and Chemical Reactivity
The bromination of pyrrole derivatives and their reactivity have been explored, indicating that the bromine group in these compounds is not easily displaced by nucleophiles. Such studies provide insights into the chemical behavior of brominated pyrrolidine derivatives, which could be relevant for further chemical synthesis and modifications (Anderson & Lee, 1965).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds, including those involving pyrrolidine structures. These synthetic pathways are crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science (Delia Ciana & Haim, 1984).
Antiviral Activity
The antiviral activities of certain pyrrolidine derivatives have been investigated, providing a foundation for developing new antiviral agents. Although the specific compound mentioned in the query was not directly addressed, the exploration of pyrrolidine structures in medicinal chemistry highlights their potential utility in drug discovery (Saxena et al., 1988).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3.ClH/c1-9(2)10-4-5-14(12(16)6-10)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBYCAMIKYKQD-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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